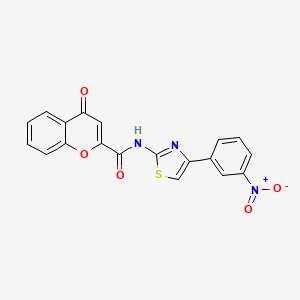

![molecular formula C26H27N3O3S B2688694 N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide CAS No. 532975-00-1](/img/structure/B2688694.png)

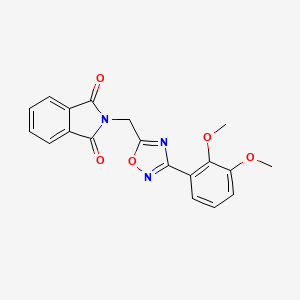

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of furan derivatives . For instance, ester and amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectral studies . For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies which cleared out that the free ligand existed in keto form .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) which has been validated through the elemental and mass spectral measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research on furan derivatives has indicated potential antimicrobial properties. For instance, studies on fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, which contain furan components, have shown these compounds to exhibit antimicrobial activity against certain bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020). This suggests that furan-containing compounds, including the one , may possess useful antimicrobial properties.

Anticancer Research

Furan derivatives have also been explored for their potential anticancer activities. A study highlighted the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which demonstrated potent and selective cytotoxic effects against certain leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This indicates the potential of furan-based compounds in cancer research.

Organic Synthesis

Furan derivatives are also significant in organic synthesis, contributing to the development of new synthetic methodologies and the synthesis of complex molecules. For example, the synthesis of 4- and 5-substituted 10-oxatricyclo[5.2.l.02,6]decadienones from furan derivatives showcases the versatility of these compounds in constructing complex molecular frameworks (Houwen-Claassen et al., 1989).

Pharmacological Activities

The exploration of furanyl compounds derived from natural sources like seaweed has revealed pharmacological activities, including anti-inflammatory, antioxidative, and anti-diabetic properties (Makkar & Chakraborty, 2018). These findings suggest the potential of furan-containing compounds in developing new pharmacological agents.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of similar compounds involve the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation . This method allows for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .

Propiedades

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-18-9-10-20(14-19(18)2)26(31)27-11-12-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-13-32-21/h3-10,13-14,16H,11-12,15,17H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQGCWMOHTVEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2688618.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)

![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)

![2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2688622.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B2688623.png)

![N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2688625.png)